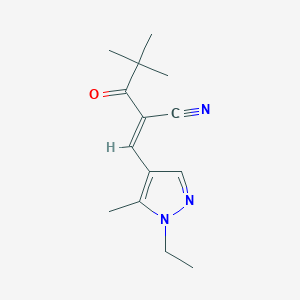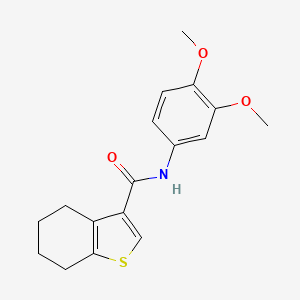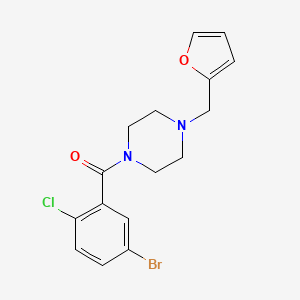
2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile, also known as DMAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, as well as improve locomotor activity and cognitive function. This compound has also been shown to have a protective effect on the liver, reducing the risk of liver damage caused by certain toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile in lab experiments is its relatively low cost and easy availability. This compound is also stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experiments. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of interest is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile can be synthesized through a multistep reaction process that involves the condensation of 2,2-dimethylpropanoic acid with 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of acrylonitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(2,2-dimethylpropanoyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylonitrile has been studied extensively for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been used as a herbicide to control the growth of weeds in crops. In materials science, this compound has been used as a monomer to synthesize polymers with unique properties such as high thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-6-17-10(2)12(9-16-17)7-11(8-15)13(18)14(3,4)5/h7,9H,6H2,1-5H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEURNAMNFNXJID-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C(C#N)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C(\C#N)/C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4875215.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4875227.png)

![5-[1-(4-chlorophenyl)ethylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4875244.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4875252.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-chloro-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B4875260.png)

![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4875280.png)


![dimethyl 5-{[(4-benzyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875297.png)

![ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4875305.png)
